Evidence 1: Enhanced Lipophilicity and Molecular Weight Differentiate the 4-Chloro-2-nitro Substitution Pattern from the 4-Nitro Analog
The target compound's 4-chloro-2-nitro substitution confers a distinct physicochemical profile compared to the non-chlorinated analog N-benzyl-4-nitrobenzenesulfonamide (CAS 52374-25-1). ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine has a computed XLogP3-AA of 2.8, a TPSA of 100 Ų, and a molecular weight of 326.76 g/mol [1], whereas the 4-nitro analog without chlorine has a LogP of 3.08 and a molecular weight of 292.31 g/mol . The target compound's lower LogP (Δ = -0.28) and higher molecular weight (Δ = +34.45 g/mol) result from the chlorine atom, which increases polarizability while maintaining hydrogen-bond acceptor capacity. This balance of properties positions the compound closer to the 'beyond rule-of-five' space, potentially advantageous for targeting protein-protein interfaces or intracellular targets where higher molecular weight and moderate lipophilicity are tolerated [2].
| Evidence Dimension | Computed lipophilicity (LogP) and molecular weight |
|---|---|
| Target Compound Data | XLogP3-AA = 2.8; MW = 326.76 g/mol; TPSA = 100 Ų |
| Comparator Or Baseline | N-Benzyl-4-nitrobenzenesulfonamide (CAS 52374-25-1): LogP = 3.08; MW = 292.31 g/mol |
| Quantified Difference | ΔLogP = -0.28; ΔMW = +34.45 g/mol (11.8% increase) |
| Conditions | Computed values; XLogP3-AA algorithm (PubChem) and standard cheminformatics calculations |
Why This Matters
The increased molecular weight and polar surface area, combined with retained hydrogen-bond donor/acceptor counts, offer a differentiated ADME/T profile for medicinal chemistry campaigns seeking lead-like or drug-like starting points with balanced properties.
- [1] PubChem. Compound Summary for CID 3705804, ((4-Chloro-2-nitrophenyl)sulfonyl)benzylamine. Computed properties: XLogP3-AA, TPSA, MW. National Center for Biotechnology Information (2025). View Source
- [2] Doak BC, Over B, Giordanetto F, Kihlberg J. Oral druggable space beyond the rule of 5: insights from drugs and clinical candidates. Chem Biol. 2014;21(9):1115-1142. doi:10.1016/j.chembiol.2014.08.013 View Source
